2-amino-3-bromo-N-cyclopropylbenzamide
Description
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-amino-3-bromo-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5,12H2,(H,13,14) |
InChI Key |
LEQZRKBAYJFMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Observations:
Halogenation Patterns :
- The target compound has a single bromine atom, whereas 3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide () incorporates three halogens (Br, Cl, F), likely increasing its molecular polarity and steric bulk.
- 2-Bromo-N-(3-fluorophenyl)benzamide () combines bromine and fluorine, which may enhance electronic effects (e.g., electron-withdrawing) and influence crystal packing .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, making it more suitable for metal-catalyzed C–H activation compared to the target’s monodentate amide .
Molecular Weight and Solubility :
Research Findings:
- Directing Group Efficacy: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () facilitates regioselective C–H activation in palladium catalysis, whereas the target’s monodentate amide may require additional ligands for similar reactivity .
- Crystal Engineering : Fluorine in 2-bromo-N-(3-fluorophenyl)benzamide () promotes dense crystal packing via C–F⋯π interactions, contrasting with bromine’s role in halogen bonding .
- Bioactivity Potential: The cyclopropyl group in the target compound is associated with improved metabolic stability in drug candidates, a feature absent in 3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide () .
Preparation Methods
Bromination of 2-Amino-N-cyclopropylbenzamide
Principle : Direct electrophilic aromatic bromination of 2-amino-N-cyclopropylbenzamide introduces a bromine atom at the para position relative to the amino group.
Procedure :
-
Substrate Preparation : 2-Amino-N-cyclopropylbenzamide is synthesized via coupling of 2-aminobenzoic acid with cyclopropylamine using HATU or PyBroP.
-
Bromination :
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization.
Challenges :
-
Over-bromination risks (e.g., 2-amino-3,5-dibromo derivatives).
-
Side reactions due to the electron-donating amino group.
Optimization :
Amidation of 2-Amino-3-bromobenzoic Acid
Principle : Coupling 2-amino-3-bromobenzoic acid with cyclopropylamine via activated intermediates.
Procedure :
-
Acid Activation :
-
Amine Coupling :
-
Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.
Yield : 70–85%.
Advantages : Avoids handling hazardous bromine by using pre-brominated intermediates.
Multi-Step Synthesis from Nitro Precursors
Principle : Sequential nitration, reduction, bromination, and amidation.
Procedure :
-
Nitration : 3-Bromo-N-cyclopropylbenzamide is nitrated using HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino.
-
Bromination : Electrophilic bromination as in Section 2.1.
Challenges :
-
Compatibility of nitro groups with cyclopropylamine.
Comparative Analysis of Methods
Key Findings :
-
Direct Bromination offers the highest efficiency but requires careful bromine handling.
-
Pre-Brominated Acid Coupling is safer and suitable for small-scale synthesis.
Mechanistic Insights
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-bromo-N-cyclopropylbenzamide, considering functional group compatibility and regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Amide Coupling : React 3-bromoanthranilic acid with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond. Control pH (6–7) to minimize side reactions .
Bromination : Direct electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) in DCM under UV light, ensuring regioselectivity via steric and electronic directing effects of the amino and amide groups .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (0–25°C) to suppress decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopropyl CH at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 283.03 for CHBrNO) .
- Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm cyclopropane ring geometry .
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Target Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for proteins (e.g., kinases, GPCRs). Include controls like unmodified benzamide derivatives .
- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Compare IC values with structurally similar compounds to establish SAR (Structure-Activity Relationships) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron distribution. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Reactivity Insights : Simulate bromine substitution pathways (e.g., SNAr vs. radical mechanisms) using transition-state optimization. Compare activation energies in polar vs. nonpolar solvents .
- Validation : Cross-check computed IR spectra with experimental data (e.g., C=O stretch at ~1650 cm) .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Replicate assays in orthogonal systems (e.g., enzyme-based vs. cell-based assays). Control for batch-to-batch compound variability via HPLC purity checks .
- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions under physiological conditions (e.g., solvation, pH 7.4) to identify binding mode discrepancies .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers and statistically validate trends .
Q. How can researchers optimize the reaction conditions for bromine substitution in 2-amino-N-cyclopropylbenzamide derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for SN2 mechanisms vs. radical initiators (e.g., AIBN) in nonpolar solvents for radical pathways .
- Catalyst Selection : Evaluate Cu(I)/Cu(II) catalysts for Ullman-type coupling vs. Pd-based systems for Buchwald-Hartwig amination .
- Kinetic Analysis : Use stopped-flow spectroscopy to monitor intermediate formation and optimize reaction time/temperature .
Q. What are the challenges in designing this compound derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite Identification : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS to detect deamination or cyclopropane ring-opening metabolites .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to stabilize the amide bond against hydrolysis .
- Computational ADME : Use QSAR models (e.g., SwissADME) to predict CYP450 interactions and adjust logP values for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
